6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 6 and a sulfonyl chloride group at position 3. The molecular formula is inferred as C₇H₄BrClN₂O₂S, with a calculated molecular weight of ~295.54 g/mol. The sulfonyl chloride moiety renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or agrochemical applications . The bromine substituent at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating further functionalization .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXBQFIIVNZTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231234-27-6 | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent, and a sulfonyl chloride reagent under controlled temperature and solvent conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production and may include additional purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in cross-coupling reactions with metal-organic reagents, often catalyzed by palladium.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with a brominated pyrrolo[3,2-b]pyridine core and a sulfonyl chloride functional group. The uniqueness of this compound lies in its specific combination of bromination and sulfonyl chloride functionality, which significantly influences its reactivity and potential therapeutic applications.
Physicochemical Properties
This compound has a molecular formula of C7H5BrClN2O2S and a molecular weight of 295.54 g/mol.
Applications
- Medicinal Chemistry As a precursor for synthesizing FGFR inhibitors and other bioactive compounds. Derivatives of pyrrolo[3,2-b]pyridine compounds exhibit biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making this class of compounds promising for cancer therapy. Specifically, compounds derived from 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Chemical Research Used in studies aimed at exploring interaction mechanisms indicate that compounds derived from 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride can effectively inhibit FGFR signaling pathways. This inhibition is crucial for preventing tumor growth and metastasis in various cancer types. Furthermore, these compounds have shown synergistic effects when combined with other chemotherapeutic agents.
- It may inhibit specific kinases involved in cell signaling pathways, leading to effects like reduced cell proliferation and induced apoptosis in cancer cells. This action is facilitated by the compound's ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules due to its reactive functional groups.
- This compound also has applications such as OLEDs, sensors, and bio-imaging.
Structural Analogues
Several compounds share structural similarities with 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide | Contains a pyrrolo structure without bromine | Exhibits different biological activity profiles |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | Chlorine atom instead of bromine | May have different reactivity and biological effects |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine at a different position | Alters pharmacological properties |
| Pyridine-3-sulfonamide | Simple pyridine structure | Lacks the complex pyrrole system |
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Fluoride
- CAS : EN300-5421768 | Molecular Formula : C₇H₄BrFN₂O₂S | Molecular Weight : 279.09
- Key Differences : Replacing chlorine with fluorine in the sulfonyl group increases stability, making it suitable for click chemistry or prolonged storage. The lower molecular weight (279.09 vs. ~295.54) reflects reduced halogen mass .
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 944937-53-5)
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-31-3)
- Molecular Formula : C₇H₄BrClN₂ | Molecular Weight : 231.48
- Key Differences : Chlorine at position 3 (on the ring) instead of the sulfonyl chloride group reduces reactivity toward nucleophiles. Primarily used as a coupling partner rather than a sulfonylation agent .
Sulfonyl Chloride Derivatives with Different Cores
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride (CAS: 2827057-08-7)
- Molecular Formula : C₈H₅BrClF₂N₂O₂S | Molecular Weight : 266.65
- Key Differences : The difluoromethyl group introduces strong electron-withdrawing effects, lowering pKa (~7.83 vs. unmeasured for the target compound) and altering reactivity in substitution reactions. Lower density (1.669 g/cm³) suggests structural differences .
Thieno[2,3-b]pyridine-3-sulfonyl Chloride, 6-Chloro (CAS: 2827057-03-2)
- Molecular Formula: C₇H₃Cl₂NO₂S₂ | Molecular Weight: 268.14
- Key Differences: Replacing the pyrrolo nitrogen with sulfur in the thieno core significantly increases acidity (pKa ≈ -5.22) and density (1.731 g/cm³), highlighting heteroatom influence on electronic properties .
Functional Group Variants
Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate (CAS: 1142192-22-0)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)
- Molecular Formula : C₈H₅BrN₂O₂ | Molecular Weight : 249.05
- Key Differences : The carboxylic acid group enables deprotonation under basic conditions, contrasting with the sulfonyl chloride’s electrophilic reactivity .
Comparative Data Table
Biological Activity
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 249.09 g/mol. Its structure features a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position, which are key to its reactivity and biological interactions. The SMILES notation for the compound is O=S(=O)(Cl)C1=CNC2=NC(Br)=CC=C12 .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the primary biological activities of this compound is its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cell proliferation, differentiation, and survival. The compound acts as a hinge binder, forming hydrogen bonds with residues in the hinge region of FGFRs, which leads to reduced proliferation of cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Covalent Bond Formation
The sulfonyl chloride group allows for covalent interactions with nucleophilic sites on proteins or other biomolecules. This property is essential for its inhibitory effects on specific kinases involved in cellular signaling pathways, contributing to reduced cell proliferation and induced apoptosis in cancer cells .
Anticancer Activity
The compound has shown promising results in various in vitro studies against different cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.15 | FGFR inhibition |
| MCF-7 | 0.18 | FGFR inhibition |
| HeLa | 0.12 | Tubulin polymerization inhibition |
These results indicate that this compound exhibits potent anticancer activity through multiple mechanisms .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Although specific data on this compound's antimicrobial efficacy is limited, related derivatives have demonstrated significant activity against various pathogens.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4.5 | Bactericidal |
| Escherichia coli | 8.0 | Bactericidal |
| Candida albicans | 16.0 | Fungicidal |
These findings suggest that derivatives of this compound may also contribute to antimicrobial strategies .
Case Study 1: Breast Cancer Treatment
In a study evaluating the effects of this compound on breast cancer cell lines, researchers found that treatment led to significant reductions in cell viability and induced apoptosis through FGFR inhibition. The study highlighted the potential use of this compound as a therapeutic agent in targeted cancer therapies.
Case Study 2: Drug Design
Another research effort focused on structure-based drug design utilizing this compound as a lead structure for developing more potent FGFR inhibitors. Modifications to the sulfonyl chloride group were explored to enhance selectivity and reduce off-target effects, demonstrating the compound's utility in drug discovery processes .
Q & A
Q. What are the recommended synthetic routes for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and its derivatives?
The compound can be synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves bromination at the 6-position followed by sulfonylation at the 3-position. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O at 105°C has been employed for analogous compounds . Sulfonyl chloride introduction may involve chlorosulfonation under controlled conditions, though specific protocols for this compound require optimization .
Q. How should researchers purify and characterize this compound?
Purification typically involves silica gel flash column chromatography with solvent gradients (e.g., dichloromethane/ethyl acetate, 90:10) . Characterization relies on ¹H NMR (DMSO-d₆) for regiochemical confirmation: key signals include aromatic protons (δ 8.7–8.9 ppm for pyrrolo[2,3-b]pyridine core) and sulfonyl chloride-related shifts. Mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and purity (>95%) .
Q. What safety precautions are necessary when handling sulfonyl chloride derivatives?
Pyridine-3-sulfonyl chloride analogs require stringent safety measures due to their reactivity and potential toxicity. Use personal protective equipment (PPE), including gloves and eye protection, and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis. Consult safety data sheets (SDS) for pyridine-sulfonyl chlorides, which highlight risks of skin corrosion and respiratory irritation .
Advanced Research Questions
Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence reactivity in cross-coupling reactions?
The bromine at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric and electronic effects from the sulfonyl chloride group at the 3-position may reduce reaction yields. For example, electron-deficient boronic acids (e.g., 4-CF₃-phenyl) show higher coupling efficiency (87% yield) compared to electron-rich analogs (e.g., 4-methoxyphenyl, 94% yield) due to enhanced electrophilicity at the palladium center . Optimize catalyst loading (e.g., 5 mol% Pd) and base (K₂CO₃ vs. Cs₂CO₃) to mitigate deactivation by the sulfonyl group.
Q. What strategies address regioselectivity challenges during functionalization?
Regioselectivity in nitration or halogenation is influenced by the directing effects of existing substituents. For example, nitration of 1-methyl-1H-pyrrolo[2,3-b]pyridine occurs preferentially at the 3-position due to electron-donating effects of the methyl group . Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., tosyl) may block undesired positions .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies in yields (e.g., 74% for p-tolyl vs. 94% for 4-methoxyphenyl in Suzuki couplings ) may arise from variations in boronic acid nucleophilicity or side reactions (e.g., proto-deboronation). Systematic screening of reaction parameters (temperature, solvent polarity, and catalyst precursor) is essential. Use design of experiments (DoE) to identify critical factors and validate reproducibility.
Methodological Insights
Q. What analytical techniques are critical for assessing sulfonyl chloride stability?
Monitor hydrolysis via ¹H NMR (appearance of –SO₃H protons) or FT-IR (loss of S=O stretching at ~1370 cm⁻¹). Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25°C vs. 40°C) provide degradation kinetics .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibitors derived from this scaffold?
Replace the sulfonyl chloride with sulfonamides or esters to modulate electronic and steric properties. For example, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives have shown kinase inhibitory activity . Use enzymatic assays (e.g., IC₅₀ determination) and X-ray crystallography to correlate substituent effects with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
